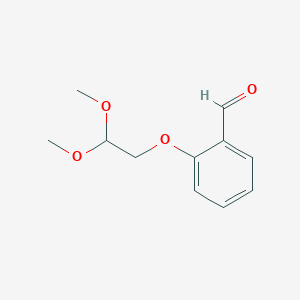

2-DIMETHOXYETHOXYBENZALDEHYDE

Description

Structure

3D Structure

Properties

CAS No. |

74401-08-4 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-(2,2-dimethoxyethoxy)benzaldehyde |

InChI |

InChI=1S/C11H14O4/c1-13-11(14-2)8-15-10-6-4-3-5-9(10)7-12/h3-7,11H,8H2,1-2H3 |

InChI Key |

LAGNMMFIIZYAAU-UHFFFAOYSA-N |

Canonical SMILES |

COC(COC1=CC=CC=C1C=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Dimethoxyethoxybenzaldehyde

Retrosynthetic Analysis and Key Disconnections

A theoretical retrosynthetic analysis of 2-(2,2-dimethoxyethoxy)benzaldehyde would logically propose disconnection of the ether linkage as a key step. This approach suggests that the target molecule could be synthesized from a precursor such as 2-hydroxybenzaldehyde and a suitable dimethoxyethoxy-containing electrophile. Another potential disconnection involves the formation of the aldehyde group, which could be derived from the corresponding benzyl (B1604629) alcohol or benzyl halide. However, without experimental validation from literature sources, these remain hypothetical pathways.

Multi-Step Synthesis Pathways to 2-(2,2-Dimethoxyethoxy)benzaldehyde

Strategies for Introducing the Dimethoxyethoxy Substituent

The introduction of a methoxyethoxy group onto a phenolic precursor is a common synthetic transformation. Typically, this is achieved via a Williamson ether synthesis, reacting a phenoxide with a halo-alkoxy ether. In the context of the target molecule, this would involve the reaction of 2-hydroxybenzaldehyde with a 2,2-dimethoxyethyl halide or sulfonate. However, specific reaction conditions, yields, and potential side reactions for this particular transformation are not reported.

Synthesis of Related Intermediates

The synthesis of intermediates such as 2-nitro-4,5-bis(2-methoxyethoxy)benzaldehyde and 2-amino-4,5-bis(2-methoxyethoxy)benzaldehyde is documented in the context of the synthesis of the pharmaceutical agent Erlotinib. google.comwipo.intgoogle.comgoogle.com These processes typically start from 3,4-dihydroxybenzaldehyde (B13553) and involve etherification followed by nitration and reduction. google.comwipo.intgoogle.com However, it is crucial to note that these intermediates are for a di-substituted analog and not the mono-substituted 2-(2,2-dimethoxyethoxy)benzaldehyde requested. The synthesis of the specific intermediates, 2-nitro-2-(2,2-dimethoxyethoxy)benzaldehyde and 2-amino-2-(2,2-dimethoxyethoxy)benzaldehyde, is not described in the reviewed literature.

Advanced Synthetic Approaches to 2-(2,2-Dimethoxyethoxy)benzaldehyde

Information regarding advanced synthetic approaches, such as the use of catalytic methods for the preparation of 2-(2,2-dimethoxyethoxy)benzaldehyde, is also absent from the available scientific literature. While catalysis is a cornerstone of modern organic synthesis, its specific application to the synthesis of this compound has not been reported.

Catalytic Methods in its Preparation

There are no specific catalytic methods detailed for the synthesis of 2-(2,2-dimethoxyethoxy)benzaldehyde. General catalytic methods for etherification or aldehyde synthesis exist, but their application to this particular target molecule has not been documented.

Green Chemistry Principles Applied to 2-(2-Methoxyethoxy)benzaldehyde (B113293) Synthesis

The application of green chemistry principles to the synthesis of 2-(2-methoxyethoxy)benzaldehyde is a critical endeavor aimed at minimizing the environmental impact of its production. Traditional synthetic routes, while effective, often rely on methodologies that are not environmentally benign. The focus of green chemistry is to redesign these processes to be safer, more efficient, and sustainable. This section explores the adaptation of synthetic methodologies for 2-(2-methoxyethoxy)benzaldehyde to align with the core tenets of green chemistry, including the use of greener solvents, alternative energy sources, and catalytic methods to improve atom economy and reduce waste.

A common route to synthesizing 2-(2-methoxyethoxy)benzaldehyde is the Williamson ether synthesis, which involves the reaction of 2-hydroxybenzaldehyde with a 2-methoxyethoxy halide. While this method is robust, it traditionally employs polar aprotic solvents such as dimethylformamide (DMF) and strong bases, which pose environmental and safety concerns. Greener adaptations of this synthesis focus on replacing these hazardous components and optimizing reaction conditions.

One of the primary considerations in greening the synthesis of 2-(2-methoxyethoxy)benzaldehyde is the choice of solvent. Water is an ideal green solvent due to its non-toxic nature, though its use can be limited by the solubility of organic reactants. kahedu.edu.in Alternative greener solvents include ionic liquids and bio-based solvents derived from renewable feedstocks, which can offer favorable safety and biodegradability profiles. kahedu.edu.insmolecule.com

The use of phase-transfer catalysis (PTC) presents a significant green improvement for the Williamson ether synthesis of 2-(2-methoxyethoxy)benzaldehyde. PTC can facilitate the reaction between the water-soluble phenoxide of 2-hydroxybenzaldehyde and the organic-soluble 2-methoxyethoxy halide, allowing the reaction to proceed in a biphasic system with water as the bulk solvent. This approach can eliminate the need for hazardous organic solvents, often leading to milder reaction conditions and simplified product purification. rsc.org

Furthermore, the integration of alternative energy sources like microwave irradiation can significantly enhance the greenness of the synthesis. smolecule.com Microwave-assisted organic synthesis can lead to dramatic reductions in reaction times, increased product yields, and enhanced energy efficiency compared to conventional heating methods.

The following table provides a comparative overview of a traditional versus a greener proposed synthesis for 2-(2-methoxyethoxy)benzaldehyde, highlighting the key green chemistry improvements.

| Parameter | Traditional Williamson Ether Synthesis | Greener Proposed Synthesis | Green Chemistry Principle |

| Solvent | Dimethylformamide (DMF) | Water or Bio-based solvent | Use of Safer Solvents |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Use of Less Hazardous Reagents |

| Catalyst | None | Phase-Transfer Catalyst (e.g., TBAB) | Catalysis |

| Energy Source | Conventional Heating (reflux) | Microwave Irradiation | Energy Efficiency |

| Reaction Time | Several hours | Minutes to a few hours | Increased Efficiency |

| Work-up | Organic solvent extraction | Simplified, potentially direct crystallization | Waste Prevention |

By implementing these green chemistry principles, the synthesis of 2-(2-methoxyethoxy)benzaldehyde can be transformed into a more sustainable and environmentally responsible process. The move towards greener synthetic methodologies is not only beneficial for the environment but also aligns with the broader goals of sustainable industrial chemistry.

Chemical Reactivity and Transformation Pathways of 2 Dimethoxyethoxybenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and a prime target for nucleophiles. lnct.ac.in

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org It involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. lnct.ac.inlibretexts.org This intermediate is then typically protonated to yield an alcohol or can undergo subsequent reactions. libretexts.org The general mechanism involves two main variations: one where the tetrahedral intermediate is protonated to form an alcohol, and another where the carbonyl oxygen is eliminated to form a C=Nu double bond. libretexts.org

The reactivity of an aldehyde is influenced by both steric and electronic factors. libretexts.org Aromatic aldehydes like 2-(2,2-dimethoxyethoxy)benzaldehyde are generally less reactive than aliphatic aldehydes because the aromatic ring's electron-donating resonance effect reduces the electrophilicity of the carbonyl carbon. libretexts.org

Key nucleophilic addition reactions applicable to 2-(2,2-dimethoxyethoxy)benzaldehyde include:

Cyanohydrin Formation: Reaction with hydrogen cyanide (often generated in situ from NaCN/H+) adds a cyanide ion to the carbonyl carbon, forming a cyanohydrin. This reaction is reversible and synthetically useful as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Acetal (B89532) Formation: In the presence of an alcohol and an acid catalyst, aldehydes are converted to acetals. The 2-(2,2-dimethoxyethoxy)benzaldehyde already contains a dimethoxy acetal within its side chain. The aldehyde group itself can react with two equivalents of an alcohol to form another acetal, protecting the aldehyde functionality during other synthetic steps. The mechanism involves initial formation of a hemiacetal, which is then protonated and loses water, followed by attack of a second alcohol molecule. pressbooks.pub

Imine and Enamine Formation: Primary amines react with aldehydes to form imines (Schiff bases), while secondary amines yield enamines. pressbooks.pub These reactions proceed through a carbinolamine intermediate followed by dehydration. pressbooks.pub

Wittig Reaction: The Wittig reaction converts aldehydes into alkenes using a phosphorus ylide (a Wittig reagent). This allows for the specific formation of a carbon-carbon double bond at the position of the original carbonyl group.

Grignard and Organolithium Reactions: Organometallic reagents like Grignard reagents (R-MgBr) and organolithiums (R-Li) are potent nucleophiles that add to the aldehyde to form secondary alcohols after an acidic workup. libretexts.org

Table 1: Representative Nucleophilic Addition Reactions

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Cyanohydrin Formation | NaCN, H+ | Cyanohydrin |

| Acetal Formation | R'OH (2 eq.), H+ | Acetal |

| Imine Formation | R'NH2, H+ | Imine |

| Wittig Reaction | Ph3P=CHR' | Alkene |

| Grignard Reaction | R'MgBr, then H3O+ | Secondary Alcohol |

The aldehyde group of 2-(2,2-dimethoxyethoxy)benzaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(2,2-dimethoxyethoxy)benzoic acid. This transformation is a common synthetic procedure. Various oxidizing agents can accomplish this, ranging from mild to strong.

Common methods for oxidizing aldehydes include:

Potassium Permanganate (B83412) (KMnO₄): A strong oxidizing agent that effectively converts aldehydes to carboxylic acids under basic, acidic, or neutral conditions.

Chromium-based Reagents: Reagents like chromic acid (H₂CrO₄), often generated from sodium or potassium dichromate and sulfuric acid (Jones reagent), are classic choices for this oxidation.

Silver(I) Oxide (Ag₂O): Tollens' reagent (a solution of silver nitrate (B79036) and ammonia) is a mild oxidizing agent that selectively oxidizes aldehydes, providing a diagnostic test.

Hydrogen Peroxide (H₂O₂): Under certain conditions, hydrogen peroxide can be an effective and environmentally friendly oxidant for aldehydes. researchgate.net For instance, benzaldehyde (B42025) can be produced from the oxidation of cinnamaldehyde (B126680) using hydrogen peroxide. researchgate.net

Electrochemical Oxidation: This method offers a green alternative for producing value-added chemicals. mdpi.com Gold nanoparticles supported on titanium dioxide have been shown to be effective electrocatalysts for the oxidation of benzaldehyde to benzoic acid. mdpi.com

The aldehyde functionality is easily reduced to a primary alcohol, yielding 2-(2,2-dimethoxyethoxy)benzyl alcohol. This transformation can be achieved using a variety of reducing agents.

Common reduction methods include:

Metal Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this purpose. NaBH₄ is a milder, more selective reagent that can be used in protic solvents like ethanol (B145695) or methanol. LiAlH₄ is a much stronger reducing agent that must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and will also reduce other functional groups like esters and carboxylic acids.

Catalytic Hydrogenation: This method involves reacting the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). amazonaws.com This process is highly effective but may also reduce other unsaturated groups in the molecule if present. For example, nickel-catalyzed reductions have been used on related aryl ether structures. amazonaws.com

Table 2: Comparison of Common Aldehyde Reducing Agents

| Reagent | Solvent | Reactivity | Comments |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Protic (e.g., EtOH, MeOH) | Mild | Selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Aprotic (e.g., Et₂O, THF) | Strong | Reduces most carbonyl-containing functional groups. |

| Catalytic Hydrogenation (H₂/Catalyst) | Various | Varies | Can also reduce C=C double bonds and other groups. |

Aromatic Ring Functionalization of 2-(2,2-DIMETHOXYETHOXY)BENZALDEHYDE

Functionalization of the aromatic ring allows for the introduction of new substituents, which is key for modifying the molecule's properties.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. pressbooks.pub The reaction proceeds via a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. pressbooks.pubuomustansiriyah.edu.iq

The substituent already present on the ring significantly influences both the rate of reaction and the position of the incoming electrophile. libretexts.org The 2-(2,2-dimethoxyethoxy) group is an ether. The oxygen atom attached to the ring is an electron-donating group through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. Such groups are known as "activating groups". libretexts.org

This activating group directs incoming electrophiles primarily to the ortho and para positions relative to itself. In 2-(2,2-dimethoxyethoxy)benzaldehyde, the para position (position 5) is sterically accessible. The ortho position (position 3) is also electronically favored but might experience some steric hindrance from the adjacent substituents. The aldehyde group is a deactivating, meta-directing group. Therefore, the powerful activating and directing effect of the ether group dominates the reaction's regioselectivity.

Table 3: Predicted Outcomes of EAS Reactions

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(2,2-dimethoxyethoxy)-5-nitrobenzaldehyde |

| Halogenation | Br₂, FeBr₃ | 5-bromo-2-(2,2-dimethoxyethoxy)benzaldehyde |

| Sulfonation | Fuming H₂SO₄ | 2-(2,2-dimethoxyethoxy)benzaldehyde-5-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 5-alkyl-2-(2,2-dimethoxyethoxy)benzaldehyde |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-acyl-2-(2,2-dimethoxyethoxy)benzaldehyde |

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of substituted aromatic compounds. uvm.edu The reaction uses a "directed metalation group" (DMG) on the aromatic ring to chelate a strong organolithium base (like n-BuLi or s-BuLi), which then deprotonates the proton at the ortho position. organic-chemistry.org This creates a highly nucleophilic aryllithium intermediate that can react with a wide range of electrophiles. organic-chemistry.orgunito.it

The ether oxygen of the 2-(2,2-dimethoxyethoxy) substituent can act as a DMG. This directs the lithiation specifically to the C-3 position of the benzene ring. This method provides a complementary strategy to EAS, allowing for the introduction of functional groups at a position that is not the primary target of electrophilic attack.

The general pathway is as follows:

Metalation: Treatment of 2-(2,2-dimethoxyethoxy)benzaldehyde with a strong base like sec-butyllithium (B1581126) (s-BuLi) in an ethereal solvent (e.g., THF) at low temperature. The base will preferentially deprotonate the C-3 position due to coordination with the ether oxygen.

Electrophilic Quench: The resulting ortho-lithiated species is then treated with an electrophile (E+) to introduce a new substituent at the C-3 position.

This strategy allows for the synthesis of contiguously tri-substituted benzene derivatives, which can be challenging to prepare using other methods.

Transformations Involving the Dimethoxyethoxy Group

The dimethoxyethoxy group in 2-(2,2-dimethoxyethoxy)benzaldehyde primarily functions as a protected form of a hydroxyethoxy group, with the acetal linkage being susceptible to specific chemical transformations. The reactivity of this group is central to its role in multi-step synthetic sequences.

The most common transformation of the dimethoxyethoxy group is its hydrolysis under acidic conditions. This reaction cleaves the acetal to reveal a 2-(2-hydroxyethoxy)benzaldehyde. This deprotection strategy is a fundamental step in synthetic routes where the presence of a free hydroxyl group would interfere with other desired reactions. The aldehyde group can then participate in further reactions, or the newly revealed hydroxyl group can be a handle for subsequent modifications.

While direct studies on the transacetalization of 2-(2,2-dimethoxyethoxy)benzaldehyde are not extensively documented, the general reactivity of acetals suggests that in the presence of an acid catalyst and a different alcohol, the methoxy (B1213986) groups of the acetal can be exchanged. This would allow for the introduction of other alkoxy groups, potentially altering the solubility or other physical properties of the molecule.

In some contexts, the ether linkage within the dimethoxyethoxy group could be cleaved under harsh acidic conditions, though this is a less common and generally less desirable transformation due to the potential for side reactions.

Table 1: Key Transformations of the Dimethoxyethoxy Group

| Transformation | Reagents and Conditions | Product | Notes |

| Acetal Hydrolysis | Dilute aqueous acid (e.g., HCl, H₂SO₄) | 2-(2-Hydroxyethoxy)benzaldehyde | A common deprotection strategy to unmask the hydroxyl group. |

| Transacetalization | Another alcohol, acid catalyst | 2-(2,2-Dialkoxyethoxy)benzaldehyde | Allows for the exchange of the methoxy groups for other alkoxy groups. |

Cascade and Multicomponent Reactions Incorporating 2-(2,2-Dimethoxyethoxy)benzaldehyde

Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, and 2-(2,2-dimethoxyethoxy)benzaldehyde is a valuable substrate for such processes. The ortho-disubstituted pattern of this molecule can direct the stereochemical and regiochemical outcomes of these reactions.

While specific literature on cascade and multicomponent reactions of 2-(2,2-dimethoxyethoxy)benzaldehyde is limited, the reactivity of analogous ortho-substituted benzaldehydes provides insight into its potential applications. For instance, ortho-alkoxybenzaldehydes are known to participate in various cyclization and addition reactions.

One potential cascade sequence involves the initial hydrolysis of the dimethoxyethoxy acetal, followed by an intramolecular reaction between the newly formed hydroxyl group and the aldehyde. This could lead to the formation of cyclic hemiacetals or, under appropriate conditions, could initiate further cyclization cascades.

In the realm of multicomponent reactions, 2-(2,2-dimethoxyethoxy)benzaldehyde can serve as the aldehyde component in well-established reactions like the Ugi or Passerini reactions. The steric and electronic properties of the ortho-dimethoxyethoxy group can influence the reactivity and selectivity of these transformations. For example, in a hypothetical Ugi four-component reaction, 2-(2,2-dimethoxyethoxy)benzaldehyde could react with an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide. Subsequent hydrolysis of the acetal would then yield a product with a pendant hydroxyethoxy group, available for further functionalization.

Furthermore, the reactivity of other ortho-substituted benzaldehydes in reactions like the synthesis of heterocyclic compounds suggests that 2-(2,2-dimethoxyethoxy)benzaldehyde could be a precursor to various heterocyclic scaffolds. For example, reactions analogous to those of 2-azidobenzaldehydes, which are used in [4+2] annulations to form quinolines, could potentially be developed. mdpi.com Similarly, multicomponent reactions of 2-(phenylethynyl)benzaldehyde (B1589314) to form isoquinolines and isoindolines highlight the potential for intramolecular cyclizations involving ortho-substituents. rsc.org

Table 2: Potential Cascade and Multicomponent Reactions

| Reaction Type | Reactants | Potential Product Class | Notes |

| Hydrolysis-Cyclization Cascade | 2-(2,2-Dimethoxyethoxy)benzaldehyde, Acid | Cyclic hemiacetals/acetals | Intramolecular reaction following deprotection of the acetal. |

| Ugi Four-Component Reaction | 2-(2,2-Dimethoxyethoxy)benzaldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amides | A versatile method for creating complex, multifunctional molecules. |

| Passerini Three-Component Reaction | 2-(2,2-Dimethoxyethoxy)benzaldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamides | Another key multicomponent reaction for rapid library synthesis. |

| Heterocycle Synthesis (by analogy) | 2-(2,2-Dimethoxyethoxy)benzaldehyde, appropriate reaction partners | Quinolines, Isoquinolines, etc. | Based on the known reactivity of other ortho-substituted benzaldehydes. mdpi.comrsc.org |

Role of 2 Dimethoxyethoxybenzaldehyde As a Precursor in Advanced Organic Synthesis

Utilization in the Synthesis of Heterocyclic Compounds

The aldehyde functionality and the ortho-alkoxy group in 2-(2-methoxyethoxy)benzaldehyde (B113293) make it a prime candidate for the synthesis of a wide array of heterocyclic compounds. The interplay between these two groups can be strategically exploited to construct various ring systems through diverse cyclization strategies.

Pyrans, Pyridines, and Fused Ring Systems

The synthesis of pyran derivatives often involves the reaction of an aldehyde with a suitable 1,3-dicarbonyl compound or other activated methylene (B1212753) species. For instance, a plausible route to a pyran derivative using 2-(2-methoxyethoxy)benzaldehyde could involve a Knoevenagel condensation followed by an intramolecular cyclization.

While direct literature on the use of 2-(2-methoxyethoxy)benzaldehyde in pyridine (B92270) synthesis is scarce, general methodologies for pyridine synthesis can be adapted. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. The presence of the 2-(2-methoxyethoxy) group could influence the electronic properties of the aldehyde and potentially the regioselectivity of the cyclization.

The construction of fused ring systems often relies on intramolecular reactions where proximate functional groups on an aromatic ring participate in ring closure. The aldehyde and the ether linkage in 2-(2-methoxyethoxy)benzaldehyde could be functionalized to introduce reactive centers that can undergo intramolecular cyclization to form fused heterocyclic systems, such as benzofurans or other related structures, although specific examples are not prevalent in the current literature.

Specific Applications in Quinazoline (B50416) Derivative Synthesis

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. A common synthetic route to quinazolines involves the condensation of a 2-aminobenzaldehyde (B1207257) with a nitrogen-containing component like an amine or amide, followed by cyclization and oxidation.

| Starting Material | Reagents | Product | Potential Application |

| Hypothetical 2-amino-6-(2-methoxyethoxy)benzaldehyde | Formamide | 7-(2-Methoxyethoxy)quinazoline | Pharmaceutical Intermediate |

| Hypothetical 2-amino-6-(2-methoxyethoxy)benzaldehyde | Urea | 7-(2-Methoxyethoxy)quinazolin-4(3H)-one | Pharmaceutical Intermediate |

Scaffold for Complex Natural Product Synthesis

The total synthesis of complex natural products is a rigorous test of synthetic methodology and often requires the use of highly functionalized building blocks. While there is no direct evidence of 2-(2-methoxyethoxy)benzaldehyde being employed as a key scaffold in the total synthesis of a major natural product, its structural motifs are present in various natural compounds. The aromatic aldehyde can serve as a handle for chain elongation and the introduction of stereocenters, while the methoxyethoxy group can act as a protecting group or be modified to participate in key bond-forming reactions. Its potential lies in its ability to be elaborated into more complex intermediates that are then incorporated into the final natural product structure.

Building Block in Pharmaceutical and Agrochemical Intermediates

The utility of benzaldehyde (B42025) derivatives as building blocks in the synthesis of pharmaceuticals and agrochemicals is well-established. The specific substitution pattern of 2-(2-methoxyethoxy)benzaldehyde makes it an attractive intermediate for the synthesis of targeted bioactive molecules.

In the pharmaceutical industry, the methoxyethoxy group can enhance the pharmacokinetic properties of a drug molecule, such as solubility and metabolic stability. A related compound, 3-[(2-Methoxyethoxy)methoxy]benzaldehyde, is known to be an intermediate in the production of Phenylephrine, a common decongestant. This suggests that benzaldehydes with similar ether side chains are valuable in pharmaceutical manufacturing. The aldehyde group provides a reactive site for the construction of more complex molecular architectures common in active pharmaceutical ingredients (APIs).

While specific examples in the agrochemical sector are not widely reported, the general structural features of 2-(2-methoxyethoxy)benzaldehyde are consistent with those found in some pesticides and herbicides. The aromatic ring and the aldehyde functionality can be part of a pharmacophore that interacts with a biological target in a pest or weed.

| Intermediate | Derived Pharmaceutical/Agrochemical Class | Potential Advantage of Methoxyethoxy Group |

| 2-(2-Methoxyethoxy)benzaldehyde | Hypothetical Kinase Inhibitors | Improved solubility and metabolic profile |

| 2-(2-Methoxyethoxy)benzaldehyde | Hypothetical Fungicides | Enhanced systemic transport in plants |

Contributions to Material Science Precursor Development

In the field of material science, functionalized aromatic compounds are crucial for the development of new polymers, dyes, and electronic materials. The aldehyde group of 2-(2-methoxyethoxy)benzaldehyde can be readily transformed into a variety of other functional groups, making it a versatile precursor for monomers.

The methoxyethoxy side chain can impart desirable properties to polymers, such as increased flexibility, solubility in common organic solvents, and, in some cases, thermoresponsive behavior. For example, polymers derived from methoxyethoxyethyl methacrylate (B99206) have been investigated for their use in hydrogels and other smart materials. While not a direct application of the benzaldehyde, this highlights the utility of the methoxyethoxy moiety in creating materials with specific properties. It is plausible that 2-(2-methoxyethoxy)benzaldehyde could be used to synthesize specialized monomers for applications in coatings, liquid crystals, or organic light-emitting diodes (OLEDs), where fine-tuning of molecular structure is critical to performance.

| Potential Material Application | Role of 2-(2-Methoxyethoxy)benzaldehyde | Property Conferred by Methoxyethoxy Group |

| Specialty Polymers | Precursor to a functionalized monomer | Enhanced solubility and flexibility |

| Organic Dyes | Core structure for chromophore synthesis | Modulation of photophysical properties |

| Liquid Crystals | Component of a mesogenic molecule | Influence on phase transition temperatures |

Design and Synthesis of Derivatives and Analogues of 2 Dimethoxyethoxybenzaldehyde

Rational Design Principles for Structural Modification

The rational design of derivatives of 2-(2,2-dimethoxyethoxy)benzaldehyde is guided by the goal of systematically altering its physicochemical properties. The key structural motifs available for modification are the benzaldehyde (B42025) ring, the aldehyde functional group, and the 2,2-dimethoxyethoxy side chain.

Alteration of the Aldehyde Group: The aldehyde is a versatile functional group that can be transformed into a wide array of other functionalities. masterorganicchemistry.com For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an imine or an alkene through condensation reactions. researchgate.net These modifications fundamentally change the molecule's reactivity and potential intermolecular interactions.

Modification of the Ether and Acetal (B89532) Moieties: The 2-(2,2-dimethoxyethoxy) side chain offers several avenues for modification. The ether linkage can be varied in length or composition to alter the molecule's flexibility and lipophilicity. The acetal group, which is a protected aldehyde, can be hydrolyzed to reveal a second aldehyde, or the methoxy (B1213986) groups of the acetal can be replaced with other alkoxy groups to fine-tune steric bulk and solubility.

A summary of rational design principles is presented in the table below.

| Molecular Fragment | Design Goal | Potential Modification |

| Aromatic Ring | Modulate electronic properties | Introduction of EWGs (e.g., -NO₂, -CN) or EDGs (e.g., -NH₂, -OCH₃) |

| Aldehyde Group | Alter reactivity and functional interactions | Oxidation to carboxylic acid, reduction to alcohol, conversion to imine or alkene |

| Ether Linkage | Modify flexibility and lipophilicity | Varying the length of the ethoxy chain (e.g., to propoxy) |

| Acetal Group | Introduce new reactive sites or alter steric bulk | Hydrolysis to a dialdehyde, substitution of methoxy groups |

Synthetic Strategies for Analogues with Varied Substitutions

The synthesis of 2-(2,2-dimethoxyethoxy)benzaldehyde itself can be envisioned through a Williamson ether synthesis, a classic and versatile method for forming ethers. wikipedia.orgmasterorganicchemistry.comyoutube.comchem-station.comlibretexts.org This would involve the reaction of the sodium salt of 2-hydroxybenzaldehyde with 2-bromo-1,1-dimethoxyethane.

Once the parent compound is obtained, several strategies can be employed to generate analogues with varied substitutions.

Aromatic Ring Functionalization:

Electrophilic Aromatic Substitution: The existing ortho-alkoxy group is an ortho-, para-director. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to introduce substituents at the positions ortho and para to the ether linkage. The specific conditions would need to be carefully controlled to avoid side reactions with the aldehyde and acetal groups.

Directed Ortho-Metalation: More advanced techniques, such as directed ortho-metalation, can offer greater regiocontrol in the functionalization of the aromatic ring. acs.org

Aldehyde Group Transformations:

Oxidation and Reduction: The aldehyde can be selectively oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) or Jones reagent. Selective reduction to a primary alcohol can be achieved with sodium borohydride (B1222165). researchgate.net

Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles. For example, a Wittig reaction with a phosphorus ylide can convert the aldehyde into an alkene. Similarly, a Knoevenagel condensation with an active methylene (B1212753) compound can lead to the formation of a new carbon-carbon double bond.

Side-Chain Modification:

Acetal Exchange: The dimethoxy acetal can potentially undergo transacetalization in the presence of a different alcohol and an acid catalyst, allowing for the introduction of different alkoxy groups.

The following table provides examples of potential synthetic transformations for generating analogues.

| Starting Material | Reagents and Conditions | Product Type |

| 2-(2,2-dimethoxyethoxy)benzaldehyde | HNO₃, H₂SO₄ | Nitro-substituted analogue |

| 2-(2,2-dimethoxyethoxy)benzaldehyde | NaBH₄, MeOH | Benzylic alcohol derivative |

| 2-(2,2-dimethoxyethoxy)benzaldehyde | Ph₃P=CH₂, THF | Styrenyl analogue |

| 2-hydroxybenzaldehyde | NaH, then Br(CH₂)₃CH(OCH₃)₂ | Analogue with a longer ether chain |

Stereochemical Considerations in Derivative Synthesis

The parent molecule, 2-(2,2-dimethoxyethoxy)benzaldehyde, is achiral. However, stereochemistry becomes an important consideration when its derivatives are synthesized, particularly through reactions involving the aldehyde group.

Nucleophilic addition to the prochiral carbonyl carbon of the aldehyde can lead to the formation of a new stereocenter. libretexts.org For example, the reaction with a Grignard reagent or an organolithium reagent will produce a secondary alcohol with a chiral center at the carbinol carbon. In the absence of a chiral influence, such a reaction would typically yield a racemic mixture of the two enantiomers.

The synthesis of stereochemically pure derivatives would necessitate the use of stereoselective synthetic methods. masterorganicchemistry.comdiva-portal.org This could involve:

Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule to direct the stereochemical outcome of a subsequent reaction.

Chiral Catalysts: Employing a chiral catalyst to favor the formation of one enantiomer over the other in, for example, a catalytic asymmetric reduction of the aldehyde or a catalytic enantioselective allylation. acs.org

Chiral Reagents: Using a stoichiometric amount of a chiral reagent, such as a chiral reducing agent, to achieve an enantioselective transformation.

The stereochemical outcome of reactions on derivatives that already contain a stereocenter would also need to be considered, as the existing stereocenter could influence the formation of new ones, a phenomenon known as diastereoselectivity.

Structure-Reactivity Relationship Studies of 2-(2,2-dimethoxyethoxy)benzaldehyde Derivatives

The reactivity of the aldehyde group is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups on the ring increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, reducing its reactivity.

For example, a derivative with a nitro group at the para position would be expected to undergo nucleophilic addition reactions more readily than the parent compound. In contrast, a derivative with a para-amino group would be less reactive. These electronic effects can often be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ).

The steric bulk of substituents, particularly those at the ortho positions, can also significantly impact reactivity. researchgate.net A bulky substituent near the aldehyde group can hinder the approach of a nucleophile, slowing down the reaction rate.

Systematic studies involving the synthesis of a library of derivatives with varying electronic and steric properties, followed by kinetic analysis of their reactions (e.g., rates of oxime formation or reduction), would be necessary to establish a quantitative structure-reactivity relationship for this class of compounds.

Advanced Analytical Methodologies for the Research and Characterization of 2 Dimethoxyethoxybenzaldehyde

High-Resolution Spectroscopic Techniques

Spectroscopic methods provide fundamental insights into the molecular architecture of 2-(2-methoxyethoxy)benzaldehyde (B113293) by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural assignment of 2-(2-methoxyethoxy)benzaldehyde. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, the aldehyde proton is expected to appear as a distinct singlet in the downfield region, typically around δ 9.8–10.5 ppm, due to the deshielding effect of the carbonyl group. rsc.org The protons on the aromatic ring will exhibit complex splitting patterns (multiplets) in the range of δ 6.9–7.9 ppm. The specific shifts and coupling constants depend on the electronic effects of the aldehyde and the methoxyethoxy substituents. The protons of the ethoxy moiety (-O-CH₂-CH₂-O-) would likely appear as two distinct triplets around δ 4.2 ppm and δ 3.8 ppm, while the methoxy (B1213986) group (-O-CH₃) protons would be observed as a sharp singlet around δ 3.4 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde is highly deshielded and is expected to resonate at approximately δ 189–193 ppm. rsc.org The aromatic carbons will appear in the δ 110–162 ppm region, with the carbon atom directly attached to the oxygen of the side chain (C2) showing a significant downfield shift. rsc.org The carbons of the methoxyethoxy side chain would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(2-Methoxyethoxy)benzaldehyde in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.5 (s, 1H) | 189.0 - 193.0 | Highly deshielded due to electronegative oxygen and magnetic anisotropy of the carbonyl group. rsc.org |

| Aromatic (C6-H) | 7.8 - 7.9 (dd, 1H) | 135.0 - 136.0 | Ortho to the electron-withdrawing aldehyde group. |

| Aromatic (C4-H) | 7.5 - 7.6 (td, 1H) | 128.0 - 129.0 | Meta to the aldehyde and para to the ether group. |

| Aromatic (C5-H) | 7.1 - 7.2 (td, 1H) | 120.0 - 121.0 | Para to the aldehyde and meta to the ether group. |

| Aromatic (C3-H) | 7.0 - 7.1 (d, 1H) | 111.0 - 113.0 | Ortho to the electron-donating ether group. |

| Aromatic (C1) | - | 124.0 - 125.0 | Quaternary carbon attached to the aldehyde group. |

| Aromatic (C2) | - | 161.0 - 162.0 | Quaternary carbon attached to the ether oxygen. rsc.org |

| Methoxyethoxy (-O-CH₂-) | 4.1 - 4.3 (t, 2H) | 71.0 - 72.0 | Adjacent to the aromatic ring oxygen. |

| Methoxyethoxy (-CH₂-O-) | 3.7 - 3.9 (t, 2H) | 69.0 - 70.0 | Adjacent to the methoxy group oxygen. |

| Methoxy (-OCH₃) | 3.4 - 3.5 (s, 3H) | 59.0 - 60.0 | Terminal methyl group of the ether chain. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and investigating the fragmentation pathways of 2-(2-methoxyethoxy)benzaldehyde. Techniques such as Electrospray Ionization (ESI-MS) and high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition (C₁₀H₁₂O₃).

The electron ionization (EI) mass spectrum would display a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 180. The fragmentation pattern is predictable based on the structure of related aromatic aldehydes and ethers. libretexts.orgdocbrown.info Key fragmentation steps would involve:

Loss of a hydrogen atom: An [M-1]⁺ peak at m/z 179, resulting from the cleavage of the aldehydic hydrogen. docbrown.info

Loss of the formyl radical: An [M-29]⁺ peak at m/z 151, corresponding to the loss of the CHO group to form a stable phenyl cation. libretexts.orgdocbrown.info

Cleavage of the ether side chain: Fragmentation of the C-O bonds within the methoxyethoxy group is expected. A prominent peak may be observed at m/z 121, corresponding to the [M - C₃H₇O]⁺ fragment (loss of the methoxyethyl group). Further fragmentation of the side chain can lead to ions such as m/z 59 ([C₃H₇O]⁺).

Formation of the phenyl cation: A peak at m/z 77, corresponding to the [C₆H₅]⁺ ion, is a common fragment for substituted benzene (B151609) derivatives. docbrown.infoyoutube.com

Table 2: Predicted Key Mass Fragments for 2-(2-Methoxyethoxy)benzaldehyde

| m/z | Proposed Fragment Ion | Formula | Notes |

| 180 | [C₁₀H₁₂O₃]⁺ | Molecular Ion | Represents the intact ionized molecule. |

| 179 | [C₁₀H₁₁O₃]⁺ | [M-H]⁺ | Loss of the aldehyde hydrogen atom. docbrown.info |

| 151 | [C₉H₁₁O₂]⁺ | [M-CHO]⁺ | Loss of the formyl radical. libretexts.org |

| 121 | [C₇H₅O₂]⁺ | [M-C₃H₇O]⁺ | Cleavage of the ether side chain. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Common fragment from the aromatic ring. docbrown.info |

| 59 | [C₃H₇O]⁺ | Methoxyethyl cation | Fragment from the side chain. |

Vibrational Spectroscopy (IR) and Electronic Absorption Spectroscopy (UV-Vis) for Functional Group and Conjugation Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within 2-(2-methoxyethoxy)benzaldehyde. The IR spectrum is dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the conjugated aldehyde, which is expected between 1685 and 1705 cm⁻¹. libretexts.org The C-H stretch of the aldehyde group typically appears as two weak bands, one near 2820-2860 cm⁻¹ and another near 2700-2760 cm⁻¹. libretexts.org

Other significant absorptions include the C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region and the sp² C-H stretches above 3000 cm⁻¹. docbrown.info The presence of the ether linkage is confirmed by strong C-O stretching bands in the fingerprint region, typically between 1200 and 1250 cm⁻¹ for the aryl-alkyl ether and around 1100-1125 cm⁻¹ for the alkyl-alkyl ether. salemstate.edu

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic conjugation in the molecule. Aromatic aldehydes exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. For 2-(2-methoxyethoxy)benzaldehyde, strong π → π* transitions are expected in the range of 250-300 nm, which are characteristic of the benzoyl chromophore. A weaker, longer-wavelength absorption corresponding to the n → π* transition of the carbonyl group may also be observed above 300 nm. The solvent used for the analysis can influence the exact position of these absorption maxima.

Table 3: Characteristic IR and UV-Vis Absorptions for 2-(2-Methoxyethoxy)benzaldehyde

| Spectroscopy | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) | Intensity |

| IR | Aldehyde C=O Stretch | 1685 - 1705 | Strong, Sharp |

| Aldehyde C-H Stretch | 2820 - 2860 and 2700 - 2760 | Weak to Medium | |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | |

| Aryl-Alkyl C-O Stretch | 1200 - 1250 | Strong | |

| Alkyl-Alkyl C-O Stretch | 1100 - 1125 | Strong | |

| UV-Vis | π → π* Transition | 250 - 300 nm | High |

| n → π* Transition | > 300 nm | Low |

Advanced Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating 2-(2-methoxyethoxy)benzaldehyde from impurities and for performing accurate quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying 2-(2-methoxyethoxy)benzaldehyde. A reversed-phase HPLC method is typically employed for aromatic aldehydes. waters.comepa.gov

The analysis generally uses a C18 stationary phase column, which separates compounds based on their hydrophobicity. A mobile phase consisting of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and water allows for the efficient elution of the target compound and the separation from potential starting materials, by-products, or degradation products. auroraprosci.com Detection is commonly achieved using a UV-Vis detector set at a wavelength corresponding to one of the compound's absorption maxima (e.g., ~254 nm or ~280 nm), ensuring high sensitivity and selectivity. waters.com This method can be validated for linearity, accuracy, and precision to provide reliable quantitative results.

Table 4: Typical HPLC Parameters for the Analysis of 2-(2-Methoxyethoxy)benzaldehyde

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) auroraprosci.com |

| Mobile Phase | Gradient of Acetonitrile and Water auroraprosci.com |

| Flow Rate | 1.0 mL/min auroraprosci.com |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 35 °C |

| Detector | UV-Vis at ~254 nm or ~280 nm waters.com |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like 2-(2-methoxyethoxy)benzaldehyde. It is particularly useful for identifying and quantifying volatile impurities or for monitoring reaction progress. researchgate.net

The analysis is typically performed on a fused silica capillary column coated with a nonpolar or mid-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane (e.g., HP-5MS or Equity-1). rsc.org Helium is commonly used as the carrier gas. A temperature-programmed oven allows for the separation of components with different boiling points. researchgate.net The sample is injected into a heated inlet where it is vaporized and swept onto the column. Detection can be accomplished using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification of the separated components based on their mass spectra. rsc.orgnih.gov

Table 5: Typical GC Parameters for the Analysis of 2-(2-Methoxyethoxy)benzaldehyde

| Parameter | Condition |

| Column | Fused Silica Capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) rsc.org |

| Stationary Phase | 5% Phenyl-Polydimethylsiloxane (e.g., HP-5MS) rsc.org |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | e.g., Start at 100 °C, ramp at 10 °C/min to 280 °C rsc.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 - 300 °C |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated analytical techniques are powerful tools for the separation, identification, and quantification of individual components within complex mixtures. The combination of a chromatographic separation method with a spectrometric detection method provides comprehensive qualitative and quantitative information.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be a suitable technique for analyzing non-volatile or thermally labile mixtures containing 2-(2-methoxyethoxy)benzaldehyde.

Principle: LC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

Potential Application: In a hypothetical analysis, a reversed-phase LC method could be developed to separate 2-(2-methoxyethoxy)benzaldehyde from other components in a reaction mixture or a product formulation. The mass spectrometer would then provide the molecular weight of the compound and, through fragmentation analysis (MS/MS), yield structural information that could confirm its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds.

Principle: GC separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds are subsequently introduced into the mass spectrometer for detection and identification.

Potential Application: For a sample containing 2-(2-methoxyethoxy)benzaldehyde, a GC-MS analysis would provide a chromatogram showing its retention time, which is characteristic under specific conditions. The mass spectrum would display the molecular ion peak and a unique fragmentation pattern that could be used for definitive identification and to distinguish it from isomers.

Hypothetical Data from Hyphenated Techniques:

Should experimental data become available, it could be presented in tables such as the following:

Table 1: Hypothetical LC-MS Data for 2-(2-methoxyethoxy)benzaldehyde

| Parameter | Expected Value |

| Retention Time (min) | To be determined |

| [M+H]⁺ (m/z) | 181.08 |

| Key MS/MS Fragments (m/z) | To be determined |

Table 2: Hypothetical GC-MS Data for 2-(2-methoxyethoxy)benzaldehyde

| Parameter | Expected Value |

| Retention Time (min) | To be determined |

| Molecular Ion (m/z) | 180.08 |

| Key EI Fragments (m/z) | To be determined |

Crystallographic Analysis for Solid-State Structure Determination (e.g., X-Ray Diffraction)

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Potential Application: If a suitable single crystal of 2-(2-methoxyethoxy)benzaldehyde could be grown, X-ray diffraction analysis would provide unambiguous proof of its chemical structure. This would include the conformation of the methoxyethoxy side chain relative to the benzaldehyde (B42025) ring and the packing of the molecules in the crystal lattice.

Hypothetical Data from Crystallographic Analysis:

Crystallographic data for 2-(2-methoxyethoxy)benzaldehyde, if determined, would be summarized in a table like the one below:

Table 3: Hypothetical Crystallographic Data for 2-(2-methoxyethoxy)benzaldehyde

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Computational and Theoretical Investigations of 2 Dimethoxyethoxybenzaldehyde

Quantum Chemical Studies on Molecular Orbitals and Electronic Properties

Quantum chemical studies are fundamental to understanding the electronic nature of 2-dimethoxyethoxybenzaldehyde. These calculations focus on the molecule's molecular orbitals (MOs), which describe the distribution and energy of electrons within the molecule. arxiv.orgyoutube.com

The most crucial of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals. conicet.gov.ar The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, as it is energetically unfavorable to move electrons from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. wuxiapptec.com For benzaldehyde (B42025), the HOMO-LUMO gap has been calculated to be approximately 5.17 eV. researchgate.net

DFT calculations, often using hybrid functionals like B3LYP, are employed to determine these properties. researchgate.netmdpi.com These calculations can also generate Molecular Electrostatic Potential (MEP) maps. mdpi.comresearchgate.net An MEP map illustrates the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. wolfram.com For a molecule like this compound, the oxygen atom of the carbonyl group would be an area of negative potential (red/yellow), making it a site for electrophilic attack, while the hydrogen atoms of the aromatic ring would show positive potential (blue), indicating sites susceptible to nucleophilic attack. researchgate.netucsb.edu

| Calculated Property | Theoretical Value (Illustrative) | Method/Basis Set (Typical) | Significance |

|---|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311++G(d,p) | Indicates electron-donating ability |

| LUMO Energy | -1.4 eV | DFT/B3LYP/6-311++G(d,p) | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.1 eV | DFT/B3LYP/6-311++G(d,p) | Relates to chemical reactivity and stability |

| Dipole Moment (µ) | 3.5 Debye | DFT/B3LYP/6-311++G(d,p) | Measures overall polarity of the molecule |

| Ionization Potential | 6.5 eV | Koopman's Theorem | Energy required to remove an electron |

| Electron Affinity | 1.4 eV | Koopman's Theorem | Energy released when an electron is added |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects.

Conformational analysis aims to identify the most stable spatial arrangements of a molecule, known as conformers. ufms.br For this compound, this involves studying the rotation around several single bonds: the bond connecting the aldehyde group to the phenyl ring, the C-O bonds of the ethoxy group, and the C-C bond of the ethoxy chain. The potential energy surface can be scanned by systematically rotating these dihedral angles to locate energy minima, which correspond to stable conformers. mdpi.com Studies on benzaldehyde and its derivatives have shown that the planar conformation, where the aldehyde group lies in the same plane as the aromatic ring, is typically the most stable. researchgate.netacs.org The presence of the bulky dimethoxyethoxy group at the ortho position may introduce steric hindrance that could influence the preferred orientation of the aldehyde group.

Molecular dynamics (MD) simulations provide a time-dependent view of molecular motion. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can model how the molecule vibrates, rotates, and changes its conformation over time. acs.org These simulations can be performed using classical force fields or more computationally intensive ab initio molecular dynamics (AIMD), which uses quantum mechanical calculations to determine the forces between atoms at each step. rsc.org MD simulations can reveal the flexibility of the dimethoxyethoxy side chain, its interactions with solvent molecules, and the dynamic processes that lead to conformational changes. This information is crucial for understanding how the molecule behaves in a realistic environment, such as in solution. acs.org

| Dihedral Angle (Illustrative) | Angle (Degrees) | Relative Energy (kcal/mol) | Conformer Description |

|---|---|---|---|

| Ring-C-C=O | 0 | 0.00 | Planar, s-trans (most stable) |

| 180 | ~5-7 | Planar, s-cis (less stable) | |

| Ring-O-C-C | 180 | 0.00 | Anti-periplanar (extended chain) |

| +60 | ~1.5 | Gauche | |

| -60 | ~1.5 | Gauche |

Prediction of Reactivity and Reaction Mechanisms

Theoretical calculations are invaluable for predicting the chemical reactivity of this compound and for elucidating the mechanisms of its reactions. By analyzing the electronic structure, one can identify the most likely sites for chemical attack and understand the energetic landscape of a reaction pathway.

The reactivity of the molecule is governed by both the aromatic ring and the aldehyde functional group. The aldehyde group features a polarized carbon-oxygen double bond, making the carbonyl carbon electrophilic (electron-poor) and the oxygen nucleophilic (electron-rich), as confirmed by MEP maps. researchgate.net This makes the carbonyl carbon susceptible to attack by nucleophiles. The aromatic ring, enriched with electrons by the oxygen of the ether group, is activated towards electrophilic aromatic substitution (EAS). masterorganicchemistry.comwikipedia.org The directing effects of the substituents (the aldehyde group is meta-directing and deactivating, while the alkoxy group is ortho-, para-directing and activating) determine the position of substitution.

Computational chemistry allows for the detailed study of reaction mechanisms. masterorganicchemistry.com For a given reaction, such as the addition of a nucleophile to the aldehyde or an electrophilic attack on the ring, the entire reaction pathway can be mapped. rsc.orglibretexts.org This involves locating the transition state—the highest energy point along the reaction coordinate—and any intermediates. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. masterorganicchemistry.com For example, the mechanism of electrophilic aromatic substitution involves the formation of a cationic intermediate known as a Wheland intermediate or sigma complex, the stability of which can be assessed computationally. wikipedia.org

In Silico Design of Novel this compound Analogues

The molecular structure of this compound can serve as a scaffold for the in silico design of new molecules with tailored properties. This computational approach is a cornerstone of modern drug discovery and materials science, allowing for the rapid screening and optimization of new chemical entities before their synthesis. biotech-asia.orgnih.gov

The process begins by identifying the core structure (the scaffold) and then computationally introducing various modifications. For instance, the substituents on the phenyl ring could be altered, or the dimethoxyethoxy side chain could be elongated, shortened, or replaced with other functional groups. For each new analogue, computational methods are used to predict its properties. nih.gov If the goal is to design a new drug, properties like binding affinity to a specific biological target (e.g., an enzyme or receptor) can be calculated using molecular docking simulations. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features with biological activity. researchgate.net

A relevant example is the design of benzyloxybenzaldehyde derivatives as selective inhibitors for the enzyme aldehyde dehydrogenase 1A3 (ALDH1A3), which is overexpressed in certain cancers. nih.gov In such studies, a library of analogues is designed based on a lead compound, and their ability to bind to the enzyme's active site is evaluated computationally. nih.govmdpi.com This in silico screening identifies the most promising candidates for synthesis and experimental testing, significantly accelerating the discovery process.

Future Research Directions and Interdisciplinary Prospects for 2 Dimethoxyethoxybenzaldehyde

Development of Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While general methods for preparing ortho-alkoxybenzaldehydes exist, the development of specific asymmetric methodologies for 2-(2-methoxyethoxy)benzaldehyde (B113293) and its derivatives represents a significant and valuable research frontier.

Future research could focus on:

Catalytic Asymmetric Aldol (B89426) Reactions: Studies have shown that ortho-substituents can have a beneficial effect on the stereochemical outcome of asymmetric aldol reactions. researchgate.net Investigating the participation of 2-(2-methoxyethoxy)benzaldehyde in reactions catalyzed by chiral organocatalysts (like proline) or metal complexes could yield chiral β-hydroxy carbonyl compounds, which are versatile synthetic intermediates.

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries attached to precursors of 2-(2-methoxyethoxy)benzaldehyde could enable diastereoselective reactions, leading to the synthesis of homochiral products after cleavage of the auxiliary.

Asymmetric Nucleophilic Addition: Developing catalytic systems for the enantioselective addition of organometallic or other nucleophilic reagents to the aldehyde group would provide direct access to a wide range of chiral secondary alcohols. These alcohols are valuable synthons for complex molecule synthesis.

Success in this area would provide access to novel chiral building blocks, ligands for asymmetric catalysis, and precursors for biologically active molecules where specific stereochemistry is crucial for function.

Exploration of Photochemical Transformations

The interaction of light with organic molecules can induce unique transformations not easily achieved through thermal methods. The benzaldehyde (B42025) moiety is a well-known chromophore, and its photochemical behavior can be tuned by substituents. For 2-(2-methoxyethoxy)benzaldehyde, the interplay between the aldehyde and the ortho-alkoxy group opens up intriguing possibilities for photochemical exploration.

Prospective research avenues include:

Intramolecular Hydrogen Abstraction: Upon photoexcitation, the carbonyl oxygen of the aldehyde can abstract a hydrogen atom from the adjacent methoxyethoxy chain, leading to the formation of a biradical intermediate. This intermediate could then cyclize to form novel heterocyclic systems.

Paternò–Büchi Reaction: The photo-excited aldehyde can undergo a [2+2] cycloaddition with alkenes to form oxetanes. The ortho-substituent may influence the regioselectivity and stereoselectivity of this reaction, offering a pathway to complex, functionalized four-membered rings.

Generation of Alkoxy and Acyl Radicals: Advances in photoredox catalysis have enabled the generation of alkoxy radicals from various precursors under mild conditions. acs.org Future studies could explore whether the methoxyethoxy group in 2-(2-methoxyethoxy)benzaldehyde or its derivatives can be leveraged in photoinduced transformations that proceed via alkoxy radical intermediates. Similarly, photochemical pathways could lead to the formation of acyl radicals from the aldehyde group. researchgate.net

These photochemical studies could unlock new synthetic routes to complex molecular architectures and provide deeper insights into the excited-state reactivity of substituted benzaldehydes.

Integration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups within 2-(2-methoxyethoxy)benzaldehyde make it an excellent candidate for designing molecules that can spontaneously organize into larger, well-defined structures.

Key areas for future investigation are:

Hydrogen Bonding Networks: The carbonyl oxygen is a potent hydrogen bond acceptor. In the solid state, substituted benzaldehydes are known to form extensive supramolecular networks through various C–H⋯O interactions. rsc.orgnih.gov The ether oxygens in the methoxyethoxy side chain provide additional hydrogen bond acceptor sites, potentially leading to the formation of more complex and robust multi-dimensional assemblies. rsc.orgnih.gov

π-π Stacking and C–H⋯π Interactions: The aromatic ring can participate in π-π stacking and C–H⋯π interactions, which are crucial for organizing molecules in the solid state and in solution. nih.gov The interplay of these interactions with the hydrogen bonding capabilities could be exploited to control the crystal packing or self-assembly in solution. nih.gov

Coordination-Driven Self-Assembly: The ether chain has the potential to coordinate with metal ions. This property could be utilized to construct metallo-supramolecular architectures, such as cages, grids, or polymers, where 2-(2-methoxyethoxy)benzaldehyde or its derivatives act as functional ligands.

By systematically studying these non-covalent interactions, researchers could use 2-(2-methoxyethoxy)benzaldehyde as a building block for creating novel liquid crystals, gels, and other functional materials based on predictable self-assembly.

Emerging Applications in Niche Chemical Fields

The unique combination of functional groups in 2-(2-methoxyethoxy)benzaldehyde suggests its potential utility in several specialized areas of chemistry, moving beyond its role as a simple synthetic intermediate.

Promising niche applications to be explored include:

Precursors for Catalysis: Ortho-alkoxybenzaldehydes have been used to synthesize ortho-alkoxystyrenes, which are precursors for chelating ligands in ruthenium-based olefin metathesis catalysts. nih.gov Investigating 2-(2-methoxyethoxy)benzaldehyde in this context could lead to new catalysts with modified steric and electronic properties, potentially offering enhanced stability or selectivity.

Functionalization of Surfaces and Polymers: Aldehyde-functionalized molecules are valuable for modifying surfaces, such as those used in surface plasmon resonance (SPR) biosensors. nih.gov The aldehyde group allows for covalent immobilization onto amino-functionalized surfaces via reductive amination. The methoxyethoxy group could impart desirable properties to the surface, such as resistance to non-specific protein adsorption. This could also be applied to the synthesis of functionalized polymers. researchgate.net

Medicinal Chemistry and Agrochemicals: Substituted benzaldehydes are common starting materials and structural motifs in pharmaceuticals and agrochemicals. google.comresearchgate.net The methoxyethoxy group can improve pharmacokinetic properties, such as solubility and cell permeability. Future research could involve incorporating the 2-(2-methoxyethoxy)phenyl moiety into new drug candidates or pesticides to optimize their biological activity and delivery. For example, related benzimidazole (B57391) derivatives have shown significant biological activity. rsc.orgdigitellinc.com

Exploration in these areas could establish 2-(2-methoxyethoxy)benzaldehyde as a versatile platform molecule for the development of advanced materials and biologically active compounds.

Q & A

Q. Q1. What are the common laboratory synthesis routes for 2-dimethoxyethoxybenzaldehyde, and what methodological considerations are critical for reproducibility?

A1. The synthesis typically involves nucleophilic substitution or etherification of benzaldehyde derivatives. For example, Williamson ether synthesis is a standard approach, where 2-hydroxybenzaldehyde reacts with methoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Critical parameters include:

- Temperature control : Excessive heat (>80°C) may lead to side reactions like aldol condensation.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require anhydrous conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from unreacted starting materials .

Q. Q2. How can researchers analytically characterize this compound, and what spectral contradictions might arise?

A2. Key analytical methods include:

- NMR : Expect signals at δ 9.8–10.2 ppm (aldehyde proton), δ 3.5–4.2 ppm (methoxy and ethoxy groups). Contradictions may arise from solvent impurities (e.g., residual DMSO in H NMR) or tautomerism in polar solvents .

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch); absence of this peak suggests aldehyde oxidation to carboxylic acid .

- HPLC : Use C18 columns with methanol/water mobile phases to assess purity (>98% by area normalization) .

Q. Q3. What are the recommended storage conditions for this compound to ensure long-term stability?

A3. Store in amber glass containers under inert gas (Ar/N₂) at 2–8°C. The aldehyde group is prone to oxidation, so avoid exposure to light, moisture, or oxidizing agents . Stability tests show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to improve yield in large-scale synthesis of this compound?

A4. Advanced optimization strategies include:

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve etherification efficiency .

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12 hours conventional) with comparable yields (~75%) .

- In-line monitoring : Use FT-IR or Raman spectroscopy to track aldehyde formation and terminate reactions at peak yield .

Q. Q5. How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

A5. Contradictions often stem from dynamic effects or impurities:

- Dynamic NMR : Variable-temperature H NMR (25–60°C) can identify rotational barriers in ethoxy groups causing split signals .

- Spiking experiments : Add authentic samples to distinguish between tautomers or stereoisomers .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H and C shifts .

Q. Q6. What methodologies are suitable for studying the biological activity of this compound, particularly in enzyme inhibition assays?

A6. Use in vitro assays with these controls:

Q. Q7. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

A7. Employ density functional theory (DFT) to:

Q. Q8. What safety protocols are essential when handling reactive intermediates in this compound synthesis?

A8. Critical measures include:

Q. Q9. How can researchers assess the ecological impact of this compound in laboratory waste streams?

A9. Follow OECD guidelines for environmental risk assessment:

Q. Q10. What advanced purification techniques are effective for isolating this compound from complex reaction mixtures?

A10. Beyond column chromatography:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.